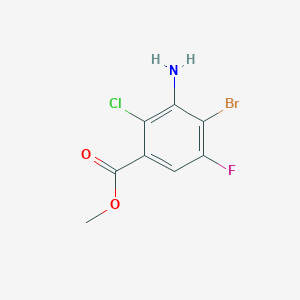

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Description

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is a halogenated aromatic ester featuring a benzoate core substituted with amino, bromo, chloro, and fluoro groups at specific positions.

The compound’s substituent arrangement—amino at position 3, bromo at 4, chloro at 2, and fluoro at 5—confers unique electronic and steric properties. Such polyhalogenated benzoates are critical intermediates in pharmaceutical synthesis, enabling the development of bioactive molecules through selective functionalization .

Properties

Molecular Formula |

C8H6BrClFNO2 |

|---|---|

Molecular Weight |

282.49 g/mol |

IUPAC Name |

methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |

InChI |

InChI=1S/C8H6BrClFNO2/c1-14-8(13)3-2-4(11)5(9)7(12)6(3)10/h2H,12H2,1H3 |

InChI Key |

AZPVSPILKQOENW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1Cl)N)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, a suitable benzoic acid derivative, undergoes nitration to introduce a nitro group.

Halogenation: The nitro compound is then subjected to halogenation reactions to introduce bromo, chloro, and fluoro substituents.

Reduction: The nitro group is reduced to an amino group using reducing agents such as tin and hydrochloric acid.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is a chemical compound with diverse applications in scientific research, including roles in chemistry, biology, medicine, and industry. It has the molecular formula C8H6BrClFNO2 and a molecular weight of 282.49 g/mol.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other groups using nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents can be used.

- Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives. Reagents like potassium permanganate or chromium trioxide can be used for oxidation, while lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules. The products formed from these reactions depend on the specific conditions and reagents used; nucleophilic substitution can yield various substituted benzoates, and coupling reactions can produce biaryl compounds.

Scientific Research Applications

This compound is utilized in various scientific fields:

- Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.

- Biology: It is investigated as a biochemical probe to study enzyme interactions and cellular pathways.

- Medicine: It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry: It is used in the development of advanced materials and specialty chemicals.

Case Studies and Research Findings

- Enzyme Interaction: Studies show that this compound can enhance the activity of specific enzymes involved in metabolic pathways, acting as a biochemical probe to facilitate the understanding of enzyme mechanisms.

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines and can induce apoptosis in treated cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings:

Substituent Position Sensitivity: Minor positional changes (e.g., bromo at 4 vs. 3) significantly alter reactivity. For example, Methyl 4-amino-3-bromo-5-fluorobenzoate lacks the chlorine atom at position 2, reducing steric hindrance and altering binding affinity in drug candidates .

Functional Group Impact: The presence of an amino group (as in the target compound) enhances nucleophilic reactivity compared to non-amino analogues like Methyl 3-bromo-4-chloro-5-fluorobenzoate, enabling cross-coupling reactions .

Comparative Reactivity: Carboxylic acid derivatives (e.g., 2-Amino-4-bromo-5-fluorobenzoic acid) exhibit higher solubility in polar solvents but lower stability under esterification conditions .

Biological Activity

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique arrangement of halogen and amino substituents on a benzoate structure. This specific substitution pattern influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClFNO₂ |

| Molecular Weight | 276.52 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding, modulating enzyme activity and influencing cellular pathways.

Potential Mechanisms:

- Enzyme Interaction : Acts as a substrate for specific enzymes, leading to the formation of active intermediates.

- Cellular Pathway Modulation : Influences signaling pathways through receptor interaction, potentially affecting cellular responses.

Biological Applications

Research has explored the compound's potential in various fields:

- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.

- Biochemical Probes : Used to study enzyme interactions and cellular pathways.

- Drug Development : Potential candidate for therapeutic applications targeting specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

Study 1: Enzyme Interaction

In a study examining enzyme interactions, this compound was shown to enhance the activity of specific enzymes involved in metabolic pathways. The compound's structural features allowed it to act effectively as a biochemical probe, facilitating the understanding of enzyme mechanisms.

Study 2: Anticancer Activity

Research focused on the anticancer potential revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in treated cells, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate | Moderate anticancer activity |

| Methyl 3-amino-4-fluorobenzoate | Lower enzyme inhibition |

| Methyl 2-bromo-5-chlorobenzoate | Limited therapeutic applications |

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate, and how can intermediates be validated?

Methodological Answer:

Synthesis typically involves sequential halogenation and functional group protection. For example:

Halogenation: Start with a benzoic acid derivative. Introduce bromine and chlorine via electrophilic aromatic substitution (EAS) using catalysts like FeBr₃ or AlCl₃ .

Amination: Introduce the amino group via nitration followed by reduction (e.g., using Pd/C and H₂) or direct nucleophilic substitution under basic conditions .

Esterification: React the carboxylic acid intermediate with methanol and a coupling agent (e.g., DCC/DMAP) to form the methyl ester .

Validation: Use HPLC (≥97% purity threshold) and ¹H/¹³C NMR to confirm intermediate structures. Cross-reference spectral data with analogs like Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate .

Basic: How should researchers purify this compound to ensure high yield and purity?

Methodological Answer:

- Recrystallization: Use polar aprotic solvents (e.g., DMF or ethyl acetate) to dissolve the compound, followed by slow cooling to precipitate impurities .

- Column Chromatography: Employ silica gel with a gradient eluent (hexane/ethyl acetate 8:2 to 6:4) to separate halogenated byproducts. Monitor fractions via TLC (Rf = 0.3–0.5) .

- Final Purity Check: Validate using GC-MS (for volatile impurities) and elemental analysis (±0.3% theoretical values) .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 4-bromo and 2-chloro groups create steric hindrance, slowing Suzuki-Miyaura coupling. Use bulky ligands (e.g., SPhos) to stabilize the Pd catalyst and improve efficiency .

- Electronic Effects: The electron-withdrawing fluorine at position 5 deactivates the ring, requiring harsher conditions (e.g., 80°C, 24h) for Buchwald-Hartwig amination. Compare with Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate for reactivity trends .

Experimental Design: Perform DFT calculations to map electron density and predict reactive sites .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for halogenated benzoate derivatives?

Methodological Answer:

- Case Study: If ¹H NMR shows unexpected splitting, consider:

- Diastereotopic protons from restricted rotation (e.g., ortho-substituents). Use 2D NMR (COSY, NOESY) to confirm .

- Solvent Artifacts: Deuterated DMSO may cause peak broadening; retest in CDCl₃ .

- Validation: Compare with structurally similar compounds like Methyl 2-amino-5-bromo-3,6-difluorobenzoate, noting fluorine’s deshielding effect on adjacent protons .

Advanced: What strategies optimize the regioselective functionalization of this compound for drug discovery?

Methodological Answer:

- Directing Groups: The amino group at position 3 directs electrophiles to the para position (position 4). Use transient protection (e.g., Boc) to switch selectivity .

- Metal-Mediated Reactions: Employ CuI-catalyzed Ullmann coupling for aryl ether formation at the 5-fluoro position, leveraging fluorine’s electronegativity to stabilize intermediates .

Case Study: Analog Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate achieved 89% yield via optimized Pd-catalyzed alkoxylation .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~316.9) and isotopic patterns (Br/Cl) .

- FT-IR: Identify ester C=O stretch (~1720 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- X-ray Crystallography: Resolve ambiguity in substituent positions; compare with Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate’s crystal structure .

Advanced: How does this compound compare to analogs in biological activity screens?

Methodological Answer:

- SAR Studies: Replace the 5-fluoro group with trifluoromethyl (as in Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate) to assess changes in membrane permeability via logP calculations .

- Enzyme Inhibition: Test against kinase targets (e.g., EGFR) using fluorescence polarization assays. The 3-amino group may hydrogen-bond to ATP-binding pockets, while halogens enhance hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.